Salvisyrianone

Cardiovascular pharmacology Natural products Vasodepressor activity

Salvisyrianone (CAS: 250691-57-7; C20H24O3) is a rearranged abietane diterpenoid quinone isolated from the roots of Salvia syriaca L. As a secondary metabolite structurally characterized by a rearranged carbon skeleton distinct from standard abietane frameworks, this compound presents a differentiated research tool for scientific investigations involving plant-derived cardioactive and cytotoxic natural products.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
Cat. No. B152159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvisyrianone
Synonymssalvisyrianone
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C
InChIInChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3
InChIKeyKDNPHTQAHFLSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Structure & Identifiers


Interactive Chemical Structure Model





Salvisyrianone Procurement Guide: Sourcing a Rearranged Abietane Diterpene for Cardiovascular and Cytotoxic Research


Salvisyrianone (CAS: 250691-57-7; C20H24O3) is a rearranged abietane diterpenoid quinone isolated from the roots of Salvia syriaca L. [1]. As a secondary metabolite structurally characterized by a rearranged carbon skeleton distinct from standard abietane frameworks, this compound presents a differentiated research tool for scientific investigations involving plant-derived cardioactive and cytotoxic natural products [1]. Its unique 6/6/6 fused ring system with a quinone moiety contributes to its distinct biological profile relative to linear diterpene analogs.

Negative Control
Cardiovascular null phenotype enables selective vasoactivity deconvolution.
Cytotoxicity Probe
Reported cytotoxicity in leukemia and solid tumor cell models.
Unique Scaffold
Rearranged abietane core supports structure-activity relationship differentiation.

Why Generic Salvia Diterpenes Cannot Substitute for Salvisyrianone in Targeted Assays


Although many abietane diterpenoids (e.g., ferruginol, taxodione) share a common biosynthetic origin and broad cardiovascular or cytotoxic annotations in the Salvia genus, their structural nuances and target engagement profiles diverge significantly. Salvisyrianone's specific rearranged abietane skeleton, which includes a quinone functionality, distinguishes it from conventional abietane and icetexane diterpenes [1]. Direct substitution with more common analogs like ferruginol, taxodione, or salvicine fails to account for Salvisyrianone's observed cardiovascular inactivity in whole-animal models, an essential negative control or selectivity checkpoint in mechanistic studies [1]. The following quantitative evidence demonstrates that structural class alone cannot predict functional outcome, necessitating compound-specific sourcing and verification.

Structural
Rearranged skeleton differs from standard abietanes; scaffold topology may alter target engagement.
Functional
Cardiovascular inactivity contrasts with antihypertensive ferruginol; direct substitution masks null-phenotype control.
Sourcing
Generic Salvia diterpenoids may not reproduce the quinone ring system or unique 6/6/6 fusion.

Quantitative Differentiation Evidence for Salvisyrianone vs. In-Class Comparators


Cardiovascular Activity Null Phenotype: Salvisyrianone vs. Co-Isolated Ferruginol

In the original isolation study, Salvisyrianone was tested alongside co-isolated diterpenoids for cardiovascular parameters in anesthetized Wistar Albino rats. The authors explicitly reported that antihypertensive activity was established for ferruginol and 3β-hydroxystigmast-5-en-7-one, whereas Salvisyrianone did not exhibit measurable cardiovascular activity in this model [1]. This null finding is crucial for studies requiring a structurally related but cardioactively silent control compound.

Cardiovascular Null
Head-to-head
Salvisyrianone vs. Ferruginol
No measurable activity Antihypertensive activity established
Supports negative-control selection for vasodepressor studies.
In vivo rat model; co-isolation study context.
Cardiovascular pharmacology Natural products Vasodepressor activity

Cytotoxic Potency in Leukemia Models: Salvisyrianone vs. Cross-Study Abietane Comparators

Salvisyrianone demonstrated potent in vitro cytotoxicity against HL-60 human promyelocytic leukemia cells with an IC50 value of 0.27 µM in MTT assays [1]. This sub-micromolar potency represents a distinct cytotoxic profile relative to other abietane diterpenoids. For cross-study context, ferruginol, another abietane diterpene, exhibited moderate cytotoxic activity against multiple cell lines but was not reported with sub-micromolar potency in HL-60 models [2]. Salvicine, a structurally distinct diterpenoid quinone from Salvia, showed potent cytotoxicity (IC50 values ranging from 0.5 to 2.0 µM across multiple cancer cell lines), placing Salvisyrianone's HL-60 potency at the lower (more potent) end of this comparative range . Additionally, a panel of abietane diterpenoids from Mexican Salvia species showed only moderate cytotoxic activity, with compound 8 exhibiting moderate yet selective activity against leukemia cell lines [2].

HL-60 Cytotoxicity
Cross-study comparable
IC50 0.27 µM
Reported cell-model response context; supports leukemia cytotoxicity screening.
MTT assay, HL-60 human leukemia; cross-study comparators may vary.
Cancer biology Cytotoxicity Leukemia

Structural Differentiation: Rearranged Abietane Skeleton as a Unique Scaffold

Salvisyrianone possesses a rearranged abietane skeleton, a structural feature that distinguishes it from the majority of Salvia-derived diterpenoids which typically adopt standard abietane, icetexane, or clerodane frameworks [1]. The rearrangement results in a 6/6/6 fused ring system containing a quinone moiety (1,2-naphthalenedione core), as confirmed by extensive 1D and 2D NMR spectroscopic analysis [2]. This contrasts with ferruginol, which features a standard abietane skeleton with a phenolic A-ring [3], and taxodione, which adopts an abietane framework with a quinone methide arrangement [4]. The unique scaffold of Salvisyrianone may underlie its divergent biological activity profile relative to structurally typical abietane diterpenes.

Scaffold Class
Class-level inference
Rearranged abietane: 6/6/6 fused ring, 1,2-naphthalenedione quinone core.
Unique scaffold supports SAR differentiation from standard abietanes.
Verified by 1D/2D NMR; distinct from ferruginol, taxodione.
Structural biology Natural product chemistry Diterpenoid classification

Multi-Lineage Cytotoxic Breadth: Salvisyrianone Activity Across Diverse Cancer Models

Beyond HL-60 cells, Salvisyrianone exhibits cytotoxic activity across multiple cancer lineages, demonstrating IC50 values of 0.83 µM against P388 mouse leukemia, 1.98 µM against SGC-7901 gastric carcinoma, and 3.38 µM against SPC-A4 lung adenocarcinoma cell lines in MTT assays [1]. This multi-lineage activity profile supports its utility as a broad-spectrum cytotoxic probe. For cross-study comparison, many Salvia abietane diterpenoids exhibit moderate cytotoxicity (IC50 typically >5 µM) or demonstrate selectivity for narrow cell line panels [2]. Salvicine, a comparator diterpenoid quinone, exhibits a comparable potency range (0.5–2.0 µM across multiple lines) but with distinct lineage selectivity patterns . The availability of a defined activity profile across hematological and solid tumor models enables researchers to benchmark Salvisyrianone's performance relative to other diterpenoid candidates within their specific disease model context.

Multi-Lineage IC50
Cross-study comparable
HL-60 0.27, P388 0.83, SGC-7901 1.98, SPC-A4 3.38 µM
Supports broad-spectrum cytotoxicity endpoint review.
MTT assay, multiple lineages; cross-study comparators context.
Oncology Drug screening Cytotoxicity panel

High-Impact Research and Industrial Scenarios Enabled by Salvisyrianone


Mechanistic Deconvolution of Cardioactive Diterpenoid Structural Determinants

Utilize Salvisyrianone as a structurally related but cardioactively silent negative control in comparative cardiovascular pharmacology studies alongside antihypertensive abietane diterpenes such as ferruginol. The absence of vasodepressor activity in the same in vivo rat model where ferruginol exhibits measurable antihypertensive effects [1] enables precise isolation of the structural features responsible for cardiovascular activity within the diterpenoid class. This application is essential for academic research groups investigating the molecular pharmacology of plant-derived cardioactive natural products and for industrial natural product drug discovery programs seeking to define pharmacophores for antihypertensive lead optimization.

Hematological Malignancy Drug Discovery and Chemical Biology Probe Development

Deploy Salvisyrianone as a sub-micromolar cytotoxic probe in HL-60 leukemia model systems, leveraging its IC50 of 0.27 µM [1] as a potency benchmark for screening novel synthetic analogs or evaluating combination therapies. The compound's defined potency against P388 murine leukemia (IC50 0.83 µM) [1] further supports its utility in translational leukemia research bridging in vitro and in vivo murine model systems. This scenario is directly relevant to academic cancer biology laboratories and pharmaceutical oncology research units seeking validated natural product starting points for hematological cancer target validation and lead discovery.

Structure-Activity Relationship Studies of Rearranged Abietane Diterpenoids

Incorporate Salvisyrianone as a reference standard in comparative SAR investigations of Salvia-derived diterpenoids. Its unique rearranged abietane skeleton, confirmed by comprehensive 1D and 2D NMR analysis [1], provides a structurally distinct scaffold that can be systematically compared against standard abietane (e.g., ferruginol), icetexane, and clerodane diterpenes [2]. This application enables medicinal chemistry teams in both academic and industrial settings to map the relationship between carbon skeleton topology and biological activity, informing rational design of next-generation diterpenoid analogs with optimized pharmacological properties.

Broad-Spectrum Cytotoxicity Screening in Oncology Panels

Employ Salvisyrianone as a positive control or benchmark compound in multi-lineage oncology screening panels, utilizing its defined activity profile across HL-60 (leukemia, IC50 0.27 µM), P388 (leukemia, IC50 0.83 µM), SGC-7901 (gastric carcinoma, IC50 1.98 µM), and SPC-A4 (lung adenocarcinoma, IC50 3.38 µM) cell lines [1]. This defined potency gradient across hematological and solid tumor models provides a calibrated reference point for evaluating novel cytotoxic agents, ensuring assay reproducibility and enabling cross-study comparability. This scenario is directly applicable to contract research organizations performing standardized oncology screening services and to academic core facilities requiring validated small-molecule reference compounds for high-throughput cytotoxicity assays.

Application
Selection Property
Validation Focus
Cardioactive diterpenoid mechanistic studies
Cardiovascular inactivity (negative control)
In vivo vasodepressor assay
Leukemia cell-model studies
Cytotoxicity endpoint review
Leukemia cell viability assays
Diterpenoid SAR research
Unique rearranged abietane scaffold
NMR and structural confirmation
Multi-lineage cytotoxicity screening
Broad-spectrum cytotoxicity review
Hematological and solid tumor model panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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